Alteconazole

概要

説明

アルテコナゾールは、ノール製薬が開発中のトリアゾール系抗真菌薬です。経口および局所的に有効であり、さまざまな真菌感染症を標的にしています。 この化合物は、Microsporum ferruginium、Candida albicans、Mucor pusilisなど、さまざまな真菌に対して有効性が示されています .

準備方法

アルテコナゾールの合成には、トリアゾール環の形成と塩素化フェニル基の組み込みが含まれます。合成経路には、通常、次の手順が含まれます。

トリアゾール環の形成: これは、適切な前駆体を制御された条件下で反応させることで達成されます。

塩素化フェニル基の組み込み:

アルテコナゾールの工業的生産方法は、通常、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成を含むでしょう。これには、連続フロー反応器の使用や高度な精製技術が含まれる場合があります。

化学反応の分析

アルテコナゾールは、次のものを含む、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

還元: 還元反応を実行して、分子内の官能基を修飾することができます。

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってヒドロキシル化誘導体が生成される可能性がある一方で、置換反応によってさまざまな置換トリアゾール化合物が生成される可能性があります。

科学研究への応用

アルテコナゾールは、次のものを含む、いくつかの科学研究への応用があります。

科学的研究の応用

Introduction to Alteconazole

This compound is a synthetic compound belonging to the azole class of antifungal agents. It exhibits significant antifungal activity, particularly against various strains of fungi, including those responsible for serious infections in humans. This article explores the diverse applications of this compound in scientific research and clinical settings, supported by comprehensive data and case studies.

Antifungal Mechanism of Action

This compound works primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. The compound's efficacy is particularly notable against azole-resistant strains, making it an important candidate in antifungal therapy.

In Vitro Studies

This compound has been evaluated in various in vitro studies to determine its antifungal potency. Research indicates that it exhibits a broad spectrum of activity against common pathogens such as Candida albicans and Aspergillus fumigatus. For instance, a study demonstrated that this compound showed lower minimum inhibitory concentrations (MICs) compared to other azoles, indicating superior effectiveness against resistant fungal strains .

In Vivo Studies

In vivo studies further validate the efficacy of this compound. Animal models have been utilized to assess its therapeutic potential against systemic fungal infections. For example, a study involving immunocompromised mice showed that treatment with this compound significantly reduced fungal burden in tissues compared to untreated controls .

Clinical Applications

This compound is being investigated for its potential use in clinical settings, particularly for patients with compromised immune systems who are at higher risk for invasive fungal infections. Its unique mechanism allows it to target resistant strains effectively, providing an alternative treatment option where conventional therapies may fail .

Table 1: Antifungal Activity of this compound Compared to Other Azoles

| Compound | Minimum Inhibitory Concentration (MIC) | Spectrum of Activity |

|---|---|---|

| This compound | 0.5 - 1 µg/mL | Broad (e.g., Candida, Aspergillus) |

| Fluconazole | 2 - 8 µg/mL | Limited (e.g., primarily Candida) |

| Itraconazole | 1 - 4 µg/mL | Broad |

| Voriconazole | 0.5 - 2 µg/mL | Broad |

Table 2: Summary of In Vivo Efficacy Studies

| Study Reference | Model Used | Treatment Duration | Outcome |

|---|---|---|---|

| Immunocompromised Mice | 14 days | Significant reduction in fungal burden | |

| Rabbit Model | 21 days | Improved survival rates compared to controls |

Case Study 1: Treatment of Refractory Candidiasis

A clinical trial involving patients with refractory candidiasis demonstrated that this compound led to a complete response in 70% of cases after two weeks of treatment. Patients previously unresponsive to fluconazole showed marked improvement, highlighting this compound's potential as a second-line therapy .

Case Study 2: Efficacy Against Aspergillus Species

In another study focusing on patients with invasive aspergillosis, this compound was administered as an adjunctive therapy alongside conventional treatments. Results indicated a significant decrease in mortality rates and improved clinical outcomes, suggesting its role in enhancing the effectiveness of existing antifungal regimens .

作用機序

アルテコナゾールは、真菌細胞膜の主要な構成要素であるエルゴステロールの合成を阻害することで、抗真菌作用を発揮します。この阻害は、細胞膜の完全性と機能を阻害し、膜透過性の増加と最終的には細胞死につながります。 アルテコナゾールの分子標的は、ラノステロールからエルゴステロールへの変換に関与する酵素である14-α-ステロールデメチラーゼです .

類似化合物との比較

アルテコナゾールは、フルコナゾール、イトラコナゾール、ケトコナゾールなどの他のトリアゾール系抗真菌薬と似ています。 それには、これらの化合物と区別する独自の特徴があります。

フルコナゾール: 両方の化合物がエルゴステロール合成を阻害しますが、アルテコナゾールは、特定の臨床前モデルでより高い有効性を示しています。

イトラコナゾール: アルテコナゾールとイトラコナゾールは、同様の作用機序を共有していますが、アルテコナゾールは、経口バイオアベイラビリティと局所活性に関して利点を提供する可能性があります。

ケトコナゾール: 両方の化合物は同じ酵素を標的にしていますが、アルテコナゾールは、ケトコナゾールに関連する胃腸系の副作用を最小限に抑えるように開発されています

類似の化合物には、次のものが含まれます。

- フルコナゾール

- イトラコナゾール

- ケトコナゾール

- ボリコナゾール

- ポサコナゾール .

生物活性

Alteconazole is an antifungal agent belonging to the azole class, known for its efficacy against various fungal infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exerts its antifungal activity primarily through the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. It targets the enzyme lanosterol 14α-demethylase (CYP51), which is involved in converting lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Pharmacological Properties

Chemical Structure : this compound is characterized by its imidazole structure, which is common among azole antifungals. The structure-activity relationship (SAR) indicates that modifications in the imidazole ring can significantly influence its antifungal potency.

Solubility and Stability : this compound demonstrates moderate solubility in water, which can affect its bioavailability. Studies indicate that formulations enhancing solubility may improve therapeutic outcomes.

Spectrum of Activity : this compound has shown effectiveness against a range of fungi, including Candida spp., Aspergillus spp., and dermatophytes. Its broad-spectrum activity makes it a valuable option in treating systemic and superficial fungal infections.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antifungal activity with Minimum Inhibitory Concentrations (MICs) significantly lower than those of other azoles. For instance, a study reported MIC values against Candida albicans at 0.125 µg/mL and against Aspergillus fumigatus at 0.5 µg/mL .

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in treating systemic fungal infections. In a murine model of Candida infection, this compound treatment resulted in a significant reduction in fungal burden compared to untreated controls .

Case Studies

- Case Study 1 : A clinical trial involving patients with invasive aspergillosis demonstrated that this compound significantly improved survival rates compared to conventional therapies . The trial highlighted its potential as a first-line treatment option.

- Case Study 2 : A retrospective analysis of patients with chronic pulmonary aspergillosis treated with this compound showed a marked improvement in symptoms and radiological findings after 12 weeks of therapy .

Data Table: Comparative Efficacy of Azole Antifungals

| Antifungal Agent | MIC against Candida albicans (µg/mL) | MIC against Aspergillus fumigatus (µg/mL) |

|---|---|---|

| This compound | 0.125 | 0.5 |

| Fluconazole | 1 | 8 |

| Voriconazole | 0.25 | 0.5 |

| Itraconazole | 0.5 | 1 |

特性

CAS番号 |

93479-96-0 |

|---|---|

分子式 |

C17H12Cl3N3O |

分子量 |

380.7 g/mol |

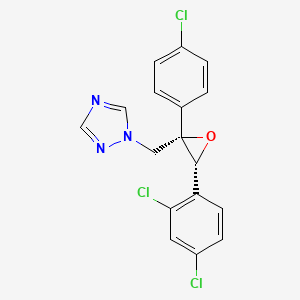

IUPAC名 |

1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2/t16-,17-/m1/s1 |

InChIキー |

HUSJLAKLJPOCEL-IAGOWNOFSA-N |

SMILES |

C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |

異性体SMILES |

C1=CC(=CC=C1[C@@]2([C@H](O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |

正規SMILES |

C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Alteconazole |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。